molecular formula C21H23N3O2S B6537035 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide CAS No. 1058446-66-4

4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B6537035
CAS No.: 1058446-66-4
M. Wt: 381.5 g/mol
InChI Key: TWNZOXUBJAJWOB-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a dihydropyridazinone core substituted with a thiophen-2-yl group at position 2. The dihydropyridazinone moiety is linked via a butanamide chain to a 4-isopropylphenyl group. The thiophene and isopropylphenyl substituents likely enhance lipophilicity and target binding, while the dihydropyridazinone core may contribute to hydrogen bonding or π-π stacking interactions with biological targets .

Properties

IUPAC Name

4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-propan-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15(2)16-7-9-17(10-8-16)22-20(25)6-3-13-24-21(26)12-11-18(23-24)19-5-4-14-27-19/h4-5,7-12,14-15H,3,6,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNZOXUBJAJWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide , often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4OC_{19}H_{22}N_{4}O with a molecular weight of approximately 354.4 g/mol. The structure features a pyridazine ring fused with a thiophene moiety, which is crucial for its biological properties.

PropertyValue
Molecular FormulaC19H22N4OC_{19}H_{22}N_{4}O
Molecular Weight354.4 g/mol
CAS Number2034613-52-8

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit moderate antimicrobial activity . For instance, similar compounds have shown effectiveness against various microbial strains, suggesting that this compound may also interact with bacterial cell membranes or specific enzymatic pathways crucial for microbial survival .

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties , particularly against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including:

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
  • Receptors : It could act as a ligand for various receptors, modulating their activity and influencing cellular responses .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria, showing promising results for the compound in inhibiting bacterial growth .
  • Anticancer Evaluation :
    • Research involving MCF-7 cells demonstrated that the compound induced significant cytotoxicity compared to controls. The IC50 value was reported at approximately 4.363 μM, indicating potent activity relative to established chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique properties of the target compound, it is compared to three analogs with overlapping structural features. These comparisons highlight differences in substituents, synthetic pathways, and inferred pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Yield (if reported) Notable Properties
Target Compound : 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide Dihydropyridazinone core, thiophen-2-yl, 4-isopropylphenylbutanamide Not explicitly reported High lipophilicity (predicted); potential kinase inhibition due to pyridazinone core
Compound 17 : 4-(thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)butanamide Simple butanamide chain, trifluoromethylphenyl group, lacks dihydropyridazinone 90% (HOBt/TBTU coupling) High yield synthesis; trifluoromethyl group may enhance metabolic stability
Sulfonamide Analog : 4-(6-oxo-1,6-dihydropyridazin-3-yl)-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-sulfonamide Sulfonamide linker, pyridazinone core, isopropylphenylmethyl group Not reported Sulfonamide group may improve solubility; structural similarity to COX-2 inhibitors
Compound 7a-c : 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Pyrimidinone-benzooxazine hybrid, substituted phenyl groups "Better yields" (method unspecified) Broad-spectrum activity in preliminary screens (exact targets unspecified)

Structural Variations and Implications

  • Core Heterocycles: The target compound’s dihydropyridazinone core distinguishes it from pyrimidinone (Compound 7a-c) or simple amide (Compound 17) analogs. Dihydropyridazinones are known for their electron-deficient nature, which may enhance interactions with ATP-binding pockets in kinases .
  • The sulfonamide analog replaces the butanamide linker with a sulfonamide group, which could improve aqueous solubility but reduce membrane permeability .
  • Synthetic Accessibility: Compound 17’s high yield (90%) via HOBt/TBTU coupling contrasts with the target compound’s unreported synthesis, suggesting that the dihydropyridazinone core may introduce complexity or lower yields .

Pharmacological Predictions

  • Kinase Inhibition: The dihydropyridazinone core in the target compound is structurally similar to known kinase inhibitors (e.g., imatinib analogs), whereas Compound 17’s simpler scaffold may limit such activity .
  • Metabolic Stability : The trifluoromethyl group in Compound 17 is associated with enhanced metabolic stability in pharmaceuticals, whereas the target compound’s isopropyl group may confer slower hepatic clearance .

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